

Technical Support Center: Optimizing Lanthanum Oxide () Deposition

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Compound of Interest

Compound Name: *Tris(dipivaloylmethanato)lanthanum*
m

CAS No.: *14319-13-2*

Cat. No.: *B081287*

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Topic: Increasing Deposition Rates Using

Precursor: Lanthanum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) CAS: 14402-63-2

Application: High-k Dielectrics, Optical Coatings

Executive Summary: The Volatility Challenge

As a Senior Application Scientist, I often see researchers struggle with

(also known as

). While it is the industry standard due to its stability and cost, it suffers from low volatility and a high melting point (~230°C).

In standard bubbling systems, the sublimation rate is often insufficient to support high growth rates, leading to long process times and "starved" surface reactions. To increase your deposition rate, you must transition from a passive sublimation regime to an active flux management system—typically by optimizing thermal delivery or switching to Direct Liquid Injection (DLI).

Troubleshooting & FAQs: Why is my rate low?

Q1: My ALD growth rate is stuck at $<0.5 \text{ \AA}/\text{cycle}$. How do I increase this?

Diagnosis: You are likely operating in a steric-hindered regime where the bulky dpm ligands block adsorption sites, or your precursor dose is insufficient to reach saturation.

Corrective Action:

- Switch Oxidizers: Replace with Ozone () or Oxygen Plasma. Ozone is more aggressive at stripping the bulky dpm ligands, reducing steric hindrance and potentially increasing growth per cycle (GPC) by exposing more La adsorption sites [1, 2].
- Increase Source Temperature: If using a solid bubbler, increase the source temperature to 180–200°C.
 - Warning: Do not exceed 230°C in the bubbler, or the precursor will melt/decompose, causing inconsistent flux [1].
- Optimize Purge Times: Long purges are needed for due to its "sticky" nature. Paradoxically, if your purge is too short, you get CVD-like parasitic growth (high rate but poor uniformity). If you want controlled higher rates, ensure your pulse time is long enough to saturate (2–5 seconds) but use high flow to clear the chamber quickly.

Q2: The deposition rate drops significantly after 10–20 runs. Why?

Diagnosis: This is the "Sintering Effect." Solid

powder in a bubbler recrystallizes and sinters over time effectively reducing the surface area available for sublimation. This causes a gradual drop in precursor flux.

Corrective Action:

- Immediate Fix: Shake or mechanically agitate the bubbler (if design permits) between runs to break up channels.
- Long-term Fix: Switch to Direct Liquid Injection (DLI). Dissolving the precursor ensures a constant molar delivery rate, completely eliminating surface area variables [3, 5].

Q3: Can I use MOCVD instead of ALD to speed up the process?

Diagnosis: Yes, MOCVD is kinetically faster but requires higher flux. Corrective Action:

- Temperature Window: Operate the substrate at 350–500°C. Below 350°C, the reaction is kinetically limited (slow). Above 500°C, you risk gas-phase pre-reactions.
- Pressure: Maintain reactor pressure at 1–10 Torr. Lower pressure aids volatility but reduces the residence time for reaction.

Strategic Protocols for Rate Enhancement

Protocol A: Optimizing Solid Source Delivery (Bubbler)

Best for: Labs without liquid injection capabilities.

- Precursor Packing: Do not just pour powder into the canister. Mix with inert glass beads (3–5 mm diameter). This increases thermal contact and prevents the powder from sintering into a solid block.
- Thermal Profile:
 - Source Temp: Set to 190°C.
 - Line Temp: Set to 210°C (Must be 10–20°C higher than source to prevent clogging).
 - Valve Temp: Set to 220°C.

- Carrier Gas Boost: Increase Argon/Nitrogen carrier flow through the bubbler to 200–500 sccm. This mechanically assists in transporting the heavy molecules.

Protocol B: Direct Liquid Injection (DLI) Setup

Best for: High-throughput and consistent manufacturing.

The Logic: Instead of relying on sublimation, we dissolve the solid and flash-vaporize it. This allows you to "dial in" the exact molar flux required for high deposition rates.

Solvent Recipe:

- Primary Solvent: Tetraglyme (Tetraethylene glycol dimethyl ether) or Diglyme.
 - Reason: High boiling point (275°C) matches the precursor's vaporization point, preventing solvent stripping (where solvent evaporates, leaving solid precursor to clog the injector) [3].
- Concentration: 0.05 M to 0.1 M.

Workflow:

- Dissolve
in Tetraglyme.
- Pressurize liquid line to ~3 bar.
- Inject into a vaporizer heated to 230–250°C.
- Transport vapor immediately to the chamber using heated lines (>250°C).

Comparative Data: Rate & Efficiency

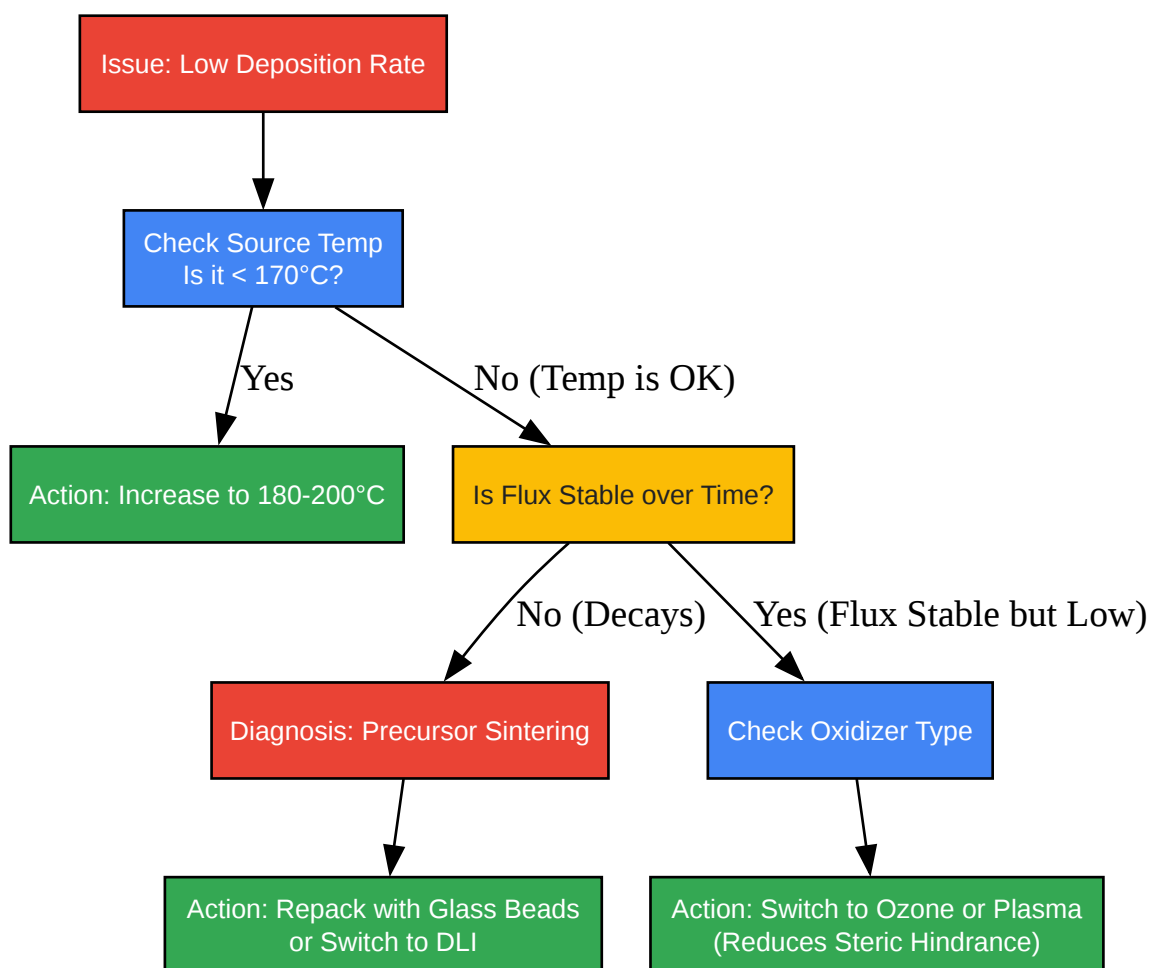
The following table summarizes expected outcomes based on different configurations. Note how DLI and Plasma significantly impact the rate.

Method	Oxidizer	Source Config	Substrate Temp	Growth Rate (Approx.)	Key Limitation
Thermal ALD		Solid Bubbler	250°C	0.2–0.3 Å/cycle	Steric hindrance; slow kinetics.
Ozone ALD		Solid Bubbler	250–300°C	0.4–0.5 Å/cycle	Better ligand removal [1, 2].
PE-ALD	Plasma	Solid Bubbler	250°C	0.5–0.8 Å/cycle	Plasma density; conformality issues in deep trenches.
MOCVD		Solid Bubbler	400–600°C	1–3 nm/min	Flux instability over time (sintering).
DLI-MOCVD		Liquid (Tetraglyme)	450–600°C	5–10 nm/min	Solvent purity; injector clogging maintenance [3].

Logic & Workflow Diagrams

Figure 1: Troubleshooting Low Deposition Rate

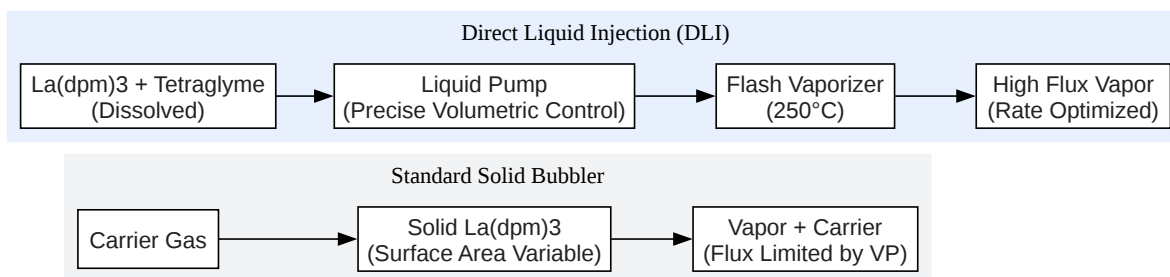
Caption: Decision logic for diagnosing and fixing low growth rates in La(dpm)₃ processes.



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Figure 2: Solid Bubbler vs. Direct Liquid Injection (DLI)

Caption: Comparison of mass transport mechanisms. DLI offers superior rate control.



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Film with Precursor

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